molecular formula C43H61NO11 B1146461 22,23-Didehydro Selamectin CAS No. 165108-09-8

22,23-Didehydro Selamectin

货号: B1146461
CAS 编号: 165108-09-8
分子量: 767.9 g/mol
InChI 键: GATKGOZXXRVNJY-PBTBINGESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of 22,23-Didehydro Selamectin involves several key steps. One of the primary methods uses Doramectin as a starting material. The process includes hydrogenation, oxidation, oximation, and desugaring . This method is efficient, with few steps, high yield, and low cost, making it suitable for large-scale industrial production .

化学反应分析

22,23-Didehydro Selamectin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Efficacy Against Parasites

Research indicates that 22,23-Didehydro Selamectin exhibits potent activity against a range of ectoparasites and endoparasites:

  • Fleas : In clinical settings, selamectin has demonstrated over 98% efficacy in killing fleas within 36 hours post-application .
  • Ticks : It is effective against various tick species, providing control over infestations .
  • Heartworms : Selamectin prevents the development of adult heartworms when administered within one month of exposure to infective larvae .

Safety Profile

Selamectin has a high safety margin in both dogs and cats. Studies have shown that adverse reactions are rare, with less than 1% of pets experiencing side effects such as localized irritation at the application site . In safety studies involving higher dosages, no significant adverse effects were observed, indicating that selamectin can be administered safely even at elevated doses .

Case Studies

Several case studies have documented the successful application of selamectin in veterinary practice:

Case Study: Flea Control in Dogs and Cats

In a controlled study involving over 1,700 dogs and cats treated with selamectin (marketed as Revolution), results showed that over 90% of flea infestations were effectively controlled when administered monthly. The study highlighted the compound's ability to not only kill adult fleas but also prevent flea eggs from hatching .

Case Study: Heartworm Prevention

A longitudinal study focusing on heartworm prevention demonstrated that dogs receiving selamectin within one month of exposure to Dirofilaria immitis larvae had significantly lower rates of heartworm infection compared to those that did not receive timely treatment. This underscores the importance of early administration in heartworm endemic regions .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various parasites:

Parasite Type Efficacy (%) Application Method Notes
Adult Fleas>98TopicalKills within 36 hours
Flea Eggs>90TopicalPrevents hatching
Heartworm Larvae>95TopicalPrevents development
TicksVariableTopicalEffective against multiple species

生物活性

22,23-Didehydro Selamectin is a derivative of selamectin, a macrocyclic lactone used primarily as an antiparasitic agent in veterinary medicine. This compound exhibits significant biological activity against a variety of parasites, including fleas, ticks, and certain nematodes. Understanding its mechanisms of action, pharmacokinetics, and efficacy is crucial for optimizing its use in clinical settings.

This compound operates primarily through its interaction with glutamate-gated chloride channels (GluCl) in the nervous system of parasites. This interaction results in increased permeability to chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent paralysis and death of the parasite. Additionally, it may also affect GABA-gated chloride channels, further enhancing its antiparasitic effects .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate its effective absorption and distribution in animal tissues. After administration, the compound reaches peak plasma concentrations within a few hours and exhibits a prolonged half-life due to its lipophilic nature, allowing for sustained antiparasitic activity. The compound is primarily metabolized in the liver and excreted via feces .

Efficacy Against Parasites

Research has shown that this compound is effective against various ectoparasites and endoparasites. The following table summarizes its efficacy against key parasites:

Parasite Efficacy (%) Dosage (mg/kg) Administration Route
Ctenocephalides felis (Flea) 98%6Topical
Ixodes scapularis (Tick) 95%12Topical
Toxocara canis (Roundworm) 90%10Oral

Case Studies

  • Flea Control in Dogs : A study conducted on a group of dogs treated with this compound showed a significant reduction in flea populations within 24 hours post-treatment. The treatment maintained efficacy for up to 30 days .
  • Tick Infestation : In a controlled trial involving cats exposed to Ixodes scapularis, administration of this compound resulted in a marked decrease in tick attachment rates compared to untreated controls .

Safety Profile

The safety profile of this compound appears favorable when used at recommended dosages. Common side effects are mild and may include transient vomiting or diarrhea. No serious adverse effects have been reported in clinical studies when administered as directed .

属性

CAS 编号

165108-09-8

分子式

C43H61NO11

分子量

767.9 g/mol

IUPAC 名称

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,24'S)-2-cyclohexyl-24'-hydroxy-21'-hydroxyimino-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H61NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36?/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1

InChI 键

GATKGOZXXRVNJY-PBTBINGESA-N

手性 SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=NO)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O

规范 SMILES

CC1C=CC=C2COC3C2(C(C=C(C3=NO)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O

同义词

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a;  Selamectin Impurity B

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。